molecular formula C11H9NO3 B3386669 4-Methoxyquinoline-3-carboxylic acid CAS No. 74557-74-7

4-Methoxyquinoline-3-carboxylic acid

Cat. No.: B3386669
CAS No.: 74557-74-7
M. Wt: 203.19 g/mol
InChI Key: OHBRTJHNLZMLEC-UHFFFAOYSA-N
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Description

Significance and Versatility in Organic and Medicinal Chemistry Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in drug discovery. When functionalized with a carboxylic acid at the 3-position, the resulting quinoline-3-carboxylic acid scaffold exhibits a remarkable spectrum of biological activities. nih.govnih.govnih.gov This has rendered it a cornerstone for the development of therapeutic agents. nih.gov

The versatility of the quinoline-3-carboxylic acid core is evident in the broad range of pharmacological properties displayed by its derivatives. These include antibacterial, antiviral, anticancer, and anti-inflammatory activities. nih.govnih.gov The ability to introduce a wide variety of substituents onto the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological targets, a key strategy in modern medicinal chemistry. nih.gov A critical aspect of its significance is the structure-activity relationship (SAR) studies, which have often shown that the carboxylic acid group at the 3-position is crucial for the inhibitory activity of these compounds against various enzymes and receptors. nih.gov

From an organic chemistry perspective, the synthesis of the quinoline-3-carboxylic acid scaffold can be achieved through several established methods, including the Gould-Jacobs reaction. This synthetic accessibility allows for the creation of diverse chemical libraries for high-throughput screening and drug discovery programs. nih.govmdpi.com The reactivity of the carboxylic acid group also provides a handle for further chemical modifications, such as the formation of amides and esters, expanding the chemical space that can be explored. mdpi.com

Overview of the 4-Methoxyquinoline-3-carboxylic Acid Motif in Chemical and Biological Contexts

Within the broader class of quinoline-3-carboxylic acids, the this compound motif represents a specific area of interest. The introduction of a methoxy (B1213986) group at the 4-position can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

Below is a data table summarizing the key chemical properties of this compound:

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 74557-74-7
Appearance Solid

Research into derivatives of this compound is often situated within the larger context of exploring the therapeutic potential of the quinoline-3-carboxylic acid scaffold. For instance, studies on related 4-quinolone-3-carboxylic acid derivatives have shown potent antibacterial activity. nih.gov The methoxy group, in particular, can alter the lipophilicity and metabolic stability of a compound, which are critical parameters for its pharmacokinetic profile. While specific, detailed research findings on the biological activities of this compound itself are part of the broader investigation into quinoline derivatives, the exploration of its analogs continues to be an active area of research.

The following table details some of the investigated biological activities of the broader class of quinoline-3-carboxylic acid derivatives, providing a context for the potential applications of the 4-methoxy substituted variant.

Biological ActivityTherapeutic AreaKey Findings
Anticancer OncologyDerivatives have shown inhibitory activity against various cancer cell lines. The carboxylic acid group is often essential for activity.
Anti-inflammatory ImmunologyCertain quinoline-3-carboxylic acids have demonstrated anti-inflammatory properties.
Antibacterial Infectious DiseasesThe quinolone-3-carboxylic acid core is the basis for the quinolone class of antibiotics.
Antiviral Infectious DiseasesSome derivatives have been investigated for their potential to inhibit viral replication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBRTJHNLZMLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290024
Record name 4-Methoxy-3-quinolinecarboxylic acid
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Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74557-74-7
Record name 4-Methoxy-3-quinolinecarboxylic acid
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Record name 4-Methoxy-3-quinolinecarboxylic acid
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Record name 4-methoxyquinoline-3-carboxylic acid
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Synthetic Methodologies and Strategies for 4 Methoxyquinoline 3 Carboxylic Acid and Its Analogs

Classical and Contemporary Approaches to Quinoline-3-carboxylic Acid Scaffold Construction

The formation of the quinoline (B57606) ring system, particularly with a carboxylic acid at the 3-position, is often achieved via cyclization reactions that build the new heterocyclic ring onto a pre-existing aniline (B41778) substrate.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are the direct precursors to 4-methoxyquinolines. wikipedia.orgdrugfuture.com This reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The resulting anilinomethylenemalonate intermediate undergoes a thermally induced intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu This product exists predominantly in its 4-oxo tautomeric form. wikipedia.orgucl.ac.be The final steps involve the saponification (hydrolysis) of the ester group to the carboxylic acid, followed by decarboxylation if the unsubstituted 4-hydroxyquinoline is desired. wikipedia.orgdrugfuture.com For the synthesis of the target acid, the decarboxylation step is omitted. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

The high temperatures required for the cyclization step can be a limitation. google.com However, modern variations utilizing microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by allowing for rapid heating to high temperatures. ablelab.eu

Table 1: Examples of Gould-Jacobs Reaction

Aniline Derivative Reagent Product (after cyclization and hydrolysis)
Aniline Diethyl ethoxymethylenemalonate 4-Hydroxyquinoline-3-carboxylic acid
m-Anisidine Diethyl ethoxymethylenemalonate 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

This table is illustrative and based on the general principles of the Gould-Jacobs reaction.

The initial and critical stage of the Gould-Jacobs synthesis is the condensation reaction between a substituted aniline and a malonic ester derivative. wikipedia.org Typically, diethyl ethoxymethylenemalonate (DEEM) is used. The reaction begins with a nucleophilic attack from the aniline's nitrogen atom on the electrophilic carbon of the malonate's double bond, followed by the elimination of an ethanol (B145695) molecule. wikipedia.org This forms the key intermediate, anilidomethylenemalonic ester. wikipedia.org

This intermediate is then subjected to high temperatures, often in a high-boiling point solvent like diphenyl ether or via microwave heating, to induce an intramolecular cyclization. ablelab.euucl.ac.begoogle.com This electrocyclic reaction forms the quinoline ring, yielding the ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.org Subsequent hydrolysis of the ethyl ester group with a base like sodium hydroxide (B78521) furnishes the desired 4-hydroxyquinoline-3-carboxylic acid scaffold. wikipedia.org

Another classical method for producing quinoline carboxylic acids is the Doebner reaction. wikipedia.orgiipseries.org This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgiipseries.orgnih.gov The mechanism is believed to proceed either through an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with the pyruvic acid. wikipedia.orgresearchgate.net

While a powerful tool for quinoline synthesis, the standard Doebner reaction yields derivatives with the carboxylic acid group at position 4, not position 3. wikipedia.orgnih.gov Therefore, it is not a direct route to the 4-methoxyquinoline-3-carboxylic acid scaffold but serves as an important comparative method for synthesizing isomeric quinoline carboxylic acids. researchgate.net A variant, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds instead of an aldehyde and pyruvic acid, typically leading to 2- and 4-substituted quinolines. iipseries.orgnih.gov Recent advancements have focused on developing hydrogen-transfer versions of the Doebner reaction to improve yields, especially when using anilines with electron-withdrawing groups. nih.govacs.org

Regioselective Functionalization and Substituent Introduction at Position 4

Once the 4-hydroxyquinoline-3-carboxylic acid scaffold is synthesized, the next crucial step is the regioselective introduction of the methoxy (B1213986) group at the 4-position.

The most direct approach to convert the 4-hydroxy group to a 4-methoxy group is through O-methylation. This is typically achieved by treating the 4-hydroxyquinoline-3-carboxylate ester with a methylating agent. Common reagents for this transformation include methyl iodide (CH₃I) or dimethyl sulfate.

Research into the alkylation of related quinolone systems has shown that the reaction can yield a mixture of products. nih.govresearchgate.net Specifically, methylation can occur at both the oxygen of the hydroxyl group (O-methylation) and the nitrogen atom of the quinoline ring (N-methylation). nih.govresearchgate.net Studies on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide showed the formation of both O- and N-methylated products, with a predominance of the desired O-methylated compound. nih.govresearchgate.net The choice of base and reaction conditions can influence the ratio of these products.

Table 2: Representative Conditions for Methylation of 4-Hydroxyquinolone Substrates

Substrate Methylating Agent Base Products Reference

This table presents findings from a study on a closely related analog to demonstrate the principle of competitive O- and N-methylation.

An alternative, indirect strategy for introducing the 4-methoxy group involves a two-step process. This route circumvents the potential for competitive N-alkylation by first converting the 4-hydroxy group into a better leaving group, typically a halogen.

In the first step, the 4-hydroxyquinoline-3-carboxylic acid ester is treated with a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce the corresponding 4-chloroquinoline-3-carboxylic acid ester. This intermediate is then subjected to a nucleophilic aromatic substitution reaction. By treating the 4-chloro derivative with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) or DMF, the chloro group is displaced by the methoxide ion to yield the final this compound ester. Subsequent hydrolysis of the ester provides the target acid. This method offers excellent regioselectivity for the 4-position.

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards greener, more efficient, and versatile methods for the construction of complex molecular architectures. For quinoline-3-carboxylic acid derivatives, this has led to the adoption of techniques that reduce reaction times, improve yields, and allow for greater molecular diversity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. lew.ronih.gov This technology has been successfully applied to the synthesis of quinoline-3-carboxylic acid derivatives, providing a rapid and efficient route to these valuable compounds. nih.govresearchgate.net

The key advantages of using microwave irradiation include rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. For instance, syntheses that might take several hours under conventional heating can often be completed in a matter of minutes with microwave assistance. lew.ro One study demonstrated the synthesis of a series of quinoline-3-carboxylic acid derivatives in aqueous micellar microreactors under microwave irradiation, highlighting the ease and efficiency of the reaction conditions. nih.gov Another report showed that while the conventional synthesis of certain quinoline N-oxides required 9 to 11 hours to achieve 38-67% yields, microwave irradiation at 100 W produced the same compounds in just 30 to 40 minutes with improved yields of 57-84%. lew.ro

This efficiency extends to multicomponent reactions (MCRs), where several reactants are combined in a single step to form a complex product. A catalyst-free, one-pot, three-component procedure for synthesizing novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines connected to a quinoline fragment was developed using microwave irradiation in DMF. acs.org This method proved superior to conventional heating, which resulted in lower yields and longer reaction times. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

Product Type Conventional Method (Heating) Microwave-Assisted Method Reference
Quinoline N-Oxides 9–11 hours, 65°C, 38–67% yield 30–40 minutes, 100 W, 57–84% yield lew.ro
2-acetoxyquinoline derivatives 4 hours, 170°C, 40–80% yield 15–35 minutes, 900 W, 60–100% yield lew.ro

Metal-Catalyzed Processes for Quinoline-3-carboxylic Acid Derivatives

Metal catalysts are indispensable in modern organic synthesis for their ability to facilitate a wide range of transformations with high efficiency and selectivity. Various metals have been employed in the synthesis of quinoline derivatives, including those based on indium, copper, rhodium, and iron.

The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. The choice of catalyst can significantly influence the reaction's outcome. In a study comparing various metal salt Lewis acid catalysts, Indium(III) triflate (In(OTf)₃) was identified as a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions, affording desired quinolines in high yields (75–92%). rsc.org Other metal triflates, such as those of Gadolinium (Gd(OTf)₃) and Bismuth (Bi(OTf)₃), have also been used effectively in Friedländer reactions. nih.gov

Copper catalysis has also proven valuable. A copper(II)-based metal-organic framework (MOF) with both Lewis acid and basic sites has been used to catalyze the Friedländer reaction, achieving high yields under solvent-free conditions at 80 °C. nih.gov Furthermore, a copper-catalyzed annulation involving sulfoxonium ylides and anthranils has been developed to produce functionalized quinolines, where dioxygen plays a key role in the oxidative process. mdpi.com

Rhodium catalysts have been utilized in one-pot syntheses of 3-substituted quinoline carboxylates from anilines. A process using Rh₂(OAc)₄ as a catalyst in formic acid at room temperature produced various quinoline-3-carboxylic acid esters in high yields (greater than 80%). google.com Additionally, core-shell nanocatalysts, such as Fe₃O₄@SiO₂–APTES-TFA, have demonstrated excellent performance, achieving high yields in the solvent-free Friedländer synthesis in just a few minutes. nih.gov

Table 2: Examples of Metal-Catalyzed Synthesis of Quinoline Derivatives

Catalyst Reaction Type Key Features Yield Reference
In(OTf)₃ Friedländer Annulation Solvent-free conditions, high selectivity 75–92% rsc.org
Cu(II)-MOF Friedländer Annulation Solvent-free, dual Lewis acid/base sites High nih.gov
Rh₂(OAc)₄ C-H Insertion/Annulation One-pot, room temperature >80% google.com

Utilization of Lewis Acid-Surfactant Combined Catalysts in Aqueous Media

A significant advancement in green chemistry is the development of reactions that can be performed in water, avoiding the use of hazardous organic solvents. Lewis acid-surfactant-combined catalysts (LASCs) have been developed to facilitate organic reactions in aqueous media. These catalysts uniquely combine the function of a water-stable Lewis acid, which activates the substrates, with that of a surfactant, which helps to form emulsions of the organic reactants in water.

A notable example is the use of scandium tris(dodecyl sulfate) [Sc(O₃SOC₁₂H₂₅)₃] as an efficient LASC for the Friedländer annulation in water. kisti.re.kr This approach provides a mild and highly efficient route for synthesizing a variety of polysubstituted and polycyclic quinolines. The reaction proceeds cleanly, avoiding side reactions like the self-condensation of ketones that can occur under basic conditions. The LASC system is not only an excellent and environmentally friendly alternative to traditional methods that use harsh acids or bases but can also be recovered and reused, further enhancing its green credentials.

The high efficiency of LASCs in water is attributed to the formation of stable colloidal dispersions, or micelles, where the reaction takes place. This microenvironment facilitates the interaction between the catalyst and the substrates, even if the substrates are solids. This methodology represents a significant step towards developing more sustainable synthetic processes for quinoline-based compounds.

Combinatorial Synthesis and Library Generation from Quinoline Scaffolds

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large and structurally diverse collections of compounds, known as chemical libraries. nih.govfortunepublish.com The quinoline ring system serves as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets and its presence in numerous marketed drugs. nih.gov This makes it an ideal central framework for the construction of combinatorial libraries.

The design of a combinatorial library begins with a central core, or scaffold, to which various building blocks are systematically attached. fortunepublish.com The inherent reactivity of the quinoline ring allows for functionalization at multiple positions, providing a versatile platform for creating diverse derivatives. The goal is to explore a vast chemical space to identify "hit" compounds with desired biological activities. nih.gov

One advanced strategy is the "build–couple–transform" paradigm, which aims to generate libraries with high scaffold diversity. This approach involves creating a central template that can undergo multiple types of reactions, leading to a variety of core structures from a common intermediate. acs.org This method moves beyond simple derivatization of a single scaffold, introducing greater structural and geometric diversity into the library.

The functionalization of quinoline derivatives, such as at the C2-methyl position, is a key focus for generating structural diversity. These transformations often proceed through the enamine tautomers of 2-methylazaarenes, which can act as nucleophiles toward various electrophiles. nih.gov By systematically varying the starting materials (anilines, aldehydes, ketones, etc.) and the synthetic transformations, vast libraries of quinoline-based compounds can be efficiently synthesized and screened for potential therapeutic applications. nih.govfortunepublish.com

Chemical Reactivity and Derivatization of 4 Methoxyquinoline 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a primary site for modification, enabling the synthesis of various ester and amide derivatives.

The carboxylic acid moiety of quinoline-3-carboxylic acids can be readily converted into esters through processes like Fischer-Speier esterification. nih.gov While specific conditions for 4-methoxyquinoline-3-carboxylic acid are not detailed, related quinoline (B57606) carboxylic acids are often esterified using an alcohol in the presence of an acid catalyst. nih.govgoogle.com The resulting esters, such as ethyl 4-hydroxyquinoline-3-carboxylate, are valuable intermediates in their own right. staigent.com

Conversely, the hydrolysis of quinoline carboxylate esters to regenerate the carboxylic acid is a fundamental transformation. This is typically achieved under basic conditions, for instance, by using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov However, acidic hydrolysis conditions using concentrated hydrochloric acid have also been reported, although this can sometimes lead to subsequent decarboxylation. nih.gov The choice of hydrolysis conditions can be critical; for example, harsh reagents like boron tribromide (BBr₃) have been used to deprotect methyl esters when other methods fail, successfully unveiling the carboxylic acid. nih.gov

Table 1: Esterification and Hydrolysis Reactions

Reaction Type Reagents and Conditions Product Type
Esterification Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) Quinoline-3-carboxylate Ester
Hydrolysis (Basic) LiOH or NaOH, THF/H₂O, room temperature Quinoline-3-carboxylic Acid
Hydrolysis (Acidic) Concentrated HCl Quinoline-3-carboxylic Acid

Amidation and Peptide Coupling Reactions

The conversion of the carboxylic acid group into an amide is a common derivatization strategy. This can be accomplished through a one-pot chlorination and amidation sequence, where the carboxylic acid is first treated with a chlorinating agent like thionyl chloride to form an intermediate acid chloride, which then reacts with an amine to yield the desired amide. acs.org

For more complex or sensitive substrates, particularly in the synthesis of peptides, specialized coupling reagents are employed to facilitate amide bond formation under mild conditions and minimize side reactions like racemization. uni-kiel.deresearchgate.netbachem.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. bachem.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.compeptide.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient reagents that generate activated esters. peptide.comsigmaaldrich.com HATU, which forms highly reactive OAt esters, is noted for its high efficiency, aided by the anchimeric assistance of the pyridine (B92270) nitrogen in its leaving group. sigmaaldrich.com Reagents based on Oxyma Pure (e.g., COMU, PyOxim) have emerged as effective and non-explosive alternatives to triazole-based reagents. sigmaaldrich.com

The selection of the coupling reagent and conditions allows for the synthesis of a wide array of quinoline-3-carboxamides, including those derived from various amines and anilines. acs.orgnih.gov

Table 2: Common Peptide Coupling Reagents

Reagent Class Examples Activating Group/Intermediate Key Features
Carbodiimides DCC, DIC, EDC O-acylisourea Widely used; often requires additives (e.g., HOBt) to prevent racemization. peptide.com
Phosphonium Salts BOP, PyBOP® OBt esters Effective for solid-phase synthesis; non-toxic byproducts compared to BOP. bachem.comsigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, HCTU OBt, OAt, O-6-ClBt esters Fast reactions, high efficiency; HATU is particularly reactive. sigmaaldrich.com

Modifications and Substitutions on the Quinoline Ring System

The quinoline ring itself is subject to a variety of substitution reactions, allowing for extensive functionalization.

The 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. nih.govstackexchange.comechemi.com The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate, especially when the attack occurs at the C2 or C4 positions. stackexchange.comechemi.com

While the methoxy (B1213986) group itself is a poor leaving group, it can be displaced by strong nucleophiles under harsh conditions or, more commonly, it is first converted to a more labile leaving group. For instance, treatment of a related 4-hydroxyquinoline (B1666331) (the tautomer of a 4-quinolone) with phosphorus oxychloride (POCl₃) yields a 4-chloroquinoline (B167314). ucsf.eduresearchgate.net This 4-chloro derivative is an excellent substrate for SNAr reactions.

A wide variety of nucleophiles, especially primary and secondary amines, can then be introduced at the 4-position to generate 4-aminoquinolines. nih.govfrontiersin.org This substitution is a cornerstone for the synthesis of many biologically active molecules. nih.govucsf.edu Reactions can be performed by heating the 4-chloroquinoline with the desired amine, sometimes in the presence of a base or an acid catalyst to improve yields. frontiersin.org The introduction of a methylamino substituent can be achieved by using methylamine (B109427) as the nucleophile. researchgate.net In some cases, direct amination of an activated quinoline ring can introduce an amino group via nucleophilic substitution of a hydrogen atom, though this is less common. researchgate.net

Table 3: Nucleophilic Aromatic Substitution (SNAr) at C4

Substrate Nucleophile Conditions Product
4-Chloroquinoline Primary/Secondary Amines Heat, various solvents (e.g., DMSO, EtOH) 4-Aminoquinoline derivative. frontiersin.org
4-Chloroquinoline Anilines Acid catalyst (Brønsted or Lewis) 4-(Arylamino)quinoline derivative. frontiersin.org
4-Haloquinoline Formamide, CuI 2-Aminoethanol 4-Aminoquinoline (unsubstituted amine). nih.gov

Suzuki-Miyaura Cross-Coupling and Other Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds on the quinoline scaffold. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

To utilize this chemistry on the this compound framework, a halide (e.g., Br, I, or Cl) or a triflate group must first be installed on the quinoline ring. For instance, a 4-chloroquinoline derivative can undergo Suzuki coupling. researchgate.net Research has shown that Suzuki-Miyaura coupling can be performed on 2-aryl-4-chloro-3-iodoquinolines, where aryl groups are successfully coupled at both the 3- and 4-positions in a one-pot operation using excess arylboronic acid. nih.govnih.gov The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 4: Suzuki-Miyaura Cross-Coupling Reaction Example

Substrate Coupling Partner Catalyst/Ligand Base Product
2-(4-Bromophenoxy)quinolin-3-carbaldehyde Substituted Phenylboronic Acid [(dppf)PdCl₂] Cs₂CO₃ 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehyde. nih.gov
2-Aryl-4-chloro-3-iodoquinoline Arylboronic Acid Pd(0) catalyst, Tricyclohexylphosphine Base 2,3,4-Triarylquinoline. nih.gov
Aryl Triflate Diborane, then Aryl Halide PdCl₂(dppf) KOAc Biaryl. researchgate.net

Tautomeric Equilibria and Their Chemical Implications in 4-Quinolone-3-carboxylic Acid Derivatives

The core structure of this compound is derived from 4-hydroxyquinoline-3-carboxylic acid, which exists in a tautomeric equilibrium with its 4-quinolone counterpart (4-oxo-1,4-dihydroquinoline-3-carboxylic acid). nih.govmdpi.com This equilibrium is a critical determinant of the chemical and physical properties of these molecules. The two primary tautomers are the 4-hydroxyquinoline (enol-like) form and the 4-quinolone (keto-like) form. nih.gov

Theoretical studies on related quinolone-3-esters have shown a distinct preference for the 4-hydroxyquinoline tautomer. rsc.orgresearchgate.net This preference is attributed to the aromaticity of the quinoline system. In the 4-hydroxyquinoline form, both the benzene (B151609) and the pyridine rings exhibit aromatic character. rsc.orgresearchgate.net Conversely, in the 4-quinolone tautomer, the nitrogen-containing ring loses its aromaticity. rsc.orgresearchgate.net This difference in stability has significant chemical implications. For instance, the tautomeric state can influence the molecule's pharmacological profile, as key interactions with biological targets, such as the 4-oxo and N–H groups, may only be present in one form. rsc.orgresearchgate.net

Experimental studies using FTIR spectroscopy on related methyl-substituted quinoline esters did not detect the 4-oxoquinoline tautomer, supporting the predominance of the hydroxyquinoline form in certain conditions. rsc.orgresearchgate.net The energy difference between the two forms can be substantial, further indicating the stability of the hydroxyquinoline structure.

Table 1: Theoretical Energy Differences Between Hydroxyquinoline and Quinolone Tautomers Data derived from theoretical calculations (B3LYP/6-311++G(d,p)) on model quinolone esters.

CompoundLower Energy TautomerEnergy Difference (kJ mol⁻¹)Source
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)Hydroxyquinoline27 rsc.orgresearchgate.net
Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE)Hydroxyquinoline38 rsc.orgresearchgate.net

The existence of these tautomeric forms is not merely a structural curiosity; it directly impacts the reactivity and potential derivatization pathways. For example, the presence of a hydroxyl group in the 4-hydroxyquinoline form allows for O-alkylation reactions, leading to compounds like this compound.

Oxidative Transformations and N-Oxide Formation

The quinoline nucleus is susceptible to oxidative transformations, with the formation of N-oxides being a prominent reaction. The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the molecule, influencing its reactivity and biological profile.

While specific studies detailing the direct oxidation of this compound are not prevalent, the synthesis of the related 4-methoxyquinoline (B1582177) N-oxide is documented, typically proceeding from a precursor like 4-nitroquinoline (B1605747) N-oxide. researchgate.net General methods for the N-oxidation of pyridines and quinolines often employ oxidizing agents such as hydrogen peroxide in acetic acid or other peroxyacids. nih.govnih.gov For instance, the preparation of 4-methoxypyridine (B45360) N-oxide, a related heterocyclic compound, can be achieved by oxidizing 4-methoxypyridine with 30% aqueous hydrogen peroxide in refluxing acetic acid. nih.gov Another method involves using potassium peroxymonosulfate (B1194676) (KPMS) as the oxidant, which can be effective at room temperature. nih.gov The pH of the reaction medium is a critical factor, with the optimal pH for oxidation often being close to the pKa of the alkaloid-like compound. nih.gov

The formation of an N-oxide introduces a new functional group that can participate in further reactions and can significantly modify the parent molecule's interaction with biological systems. acs.orgmdpi.com

Alkylation Studies and Regioselectivity (e.g., S-, O-, N-methylation)

Alkylation is a key method for derivatizing the quinoline scaffold. The regioselectivity of these reactions is crucial for the controlled synthesis of specific isomers. Studies on related thioxo-quinoline carboxylates provide significant insight into the methylation patterns of the quinoline core, which possesses multiple reactive sites for electrophilic attack, including potential S, N, and O centers. researchgate.netgoogle.com

In a study involving the consecutive methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl iodide (CH₃I), a clear regioselective pattern was observed. researchgate.netgoogle.com

First Stage (S-methylation): The initial alkylation occurs exclusively on the sulfur atom. When the starting material was treated with CH₃I in DMF with triethylamine (B128534) as a base at 50°C, the sole product was the S-methylated compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. researchgate.net This indicates that the sulfur atom is the most nucleophilic site under these conditions.

Second Stage (O- and N-methylation): Subsequent alkylation of the S-methylated product with CH₃I under more forcing conditions (e.g., using NaH or K₂CO₃ as a stronger base) resulted in a mixture of O-methylated and N-methylated products. researchgate.net The major product was identified as the O-methylated derivative, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, with the N-methylated compound, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, formed as the minor product. researchgate.netgoogle.com

This observed predominance of O-methylation over N-methylation in the second step is consistent with theoretical interpretations based on the electron distribution in the corresponding anion. researchgate.net These findings demonstrate that by carefully selecting reaction conditions, a degree of control over the alkylation site can be achieved, enabling the targeted synthesis of derivatives like S-, O-, or N-alkylated quinolines. The synthesis of this compound itself is an example of a selective O-alkylation reaction on the 4-hydroxyquinoline precursor.

Table 2: Regioselectivity in the Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate Results from the reaction with methyl iodide (CH₃I) under basic conditions.

Product TypeProduct NameObservationSource
O-methylationMethyl 4-methoxy-2-(methylthio)quinoline-3-carboxylatePredominant product in the second alkylation stage researchgate.netgoogle.com
N-methylationMethyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylateMinor product in the second alkylation stage researchgate.netgoogle.com

Mechanistic Investigations of Biological Activities Mediated by 4 Methoxyquinoline 3 Carboxylic Acid Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The therapeutic potential of 4-methoxyquinoline-3-carboxylic acid derivatives is largely attributed to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens and cancer cells. The following subsections detail the mechanisms of inhibition for several key enzyme targets.

DNA Gyrase and Type II Topoisomerase Interaction

Quinolone compounds, a class to which this compound derivatives belong, are well-known for their antibacterial activity, which stems from their ability to target DNA gyrase and topoisomerase IV, both type II topoisomerases. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair.

The proposed mechanism of action involves the quinolone molecule binding to the enzyme-DNA complex. nih.gov Specifically, the C-3 carboxylic acid and C-4 keto group of the quinolone scaffold are crucial for this interaction. They chelate a non-catalytic magnesium ion, which is coordinated by water molecules that form hydrogen bonds with amino acid residues in the GyrA subunit of DNA gyrase, such as serine 83 and aspartate 87 (in E. coli). nih.gov This binding stabilizes the transient double-strand breaks in the DNA that are a normal part of the enzyme's catalytic cycle, leading to an accumulation of these breaks and ultimately cell death. nih.gov This mode of action classifies quinolones as gyrase poisons. nih.gov The interaction is cooperative, with the enzyme inducing a specific binding site on the DNA for the quinolone. nih.gov While fluoroquinolones are known to interact with human topoisomerase II, the specifics of this compound derivatives require further elucidation. nih.gov

HIV-1 Integrase Inhibition via Chelation Motifs

Derivatives of 4-quinolone-3-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle responsible for inserting the viral DNA into the host genome. nih.gov The mechanism of inhibition is centered around the chelation of divalent metal ions, typically Mg²⁺, in the enzyme's active site. researchgate.net These metal ions are essential for the catalytic activity of integrase, which includes two main steps: 3'-processing and strand transfer. nih.gov

The 4-quinolone-3-carboxylic acid scaffold provides a coplanar arrangement of oxygen atoms that can effectively chelate these metal ions, thereby blocking the enzyme's function. researchgate.net This chelation prevents the binding of the host DNA to the active site, specifically inhibiting the strand transfer step. nih.govnih.gov Some styrylquinoline derivatives have been shown to act as competitive inhibitors, preventing the initial binding of the viral DNA to the integrase. nih.gov It has been suggested that for effective inhibition, a two-metal chelating scaffold is necessary. nih.gov

Allosteric inhibitors of HIV-1 integrase, which bind to a site distinct from the active site, have also been developed from quinoline (B57606) derivatives. mdpi.comuniroma1.it These inhibitors can trigger an aberrant multimerization of the integrase enzyme, leading to the formation of defective viral particles. uniroma1.it

Dihydroorotate (B8406146) Dehydrogenase Target Engagement

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. rsc.orgrsc.org Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of hDHODH. nih.govbohrium.com

Structure-activity relationship (SAR) studies and X-ray crystallography have revealed that these inhibitors bind to the ubiquinone-binding site of the enzyme. rsc.orgnih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions. For instance, a cocrystal structure of a quinoline-based inhibitor with hDHODH showed a novel water-mediated hydrogen bond interaction with threonine 63. nih.gov Another study highlighted that a 1,7-naphthyridine (B1217170) analog formed a direct hydrogen bond with tyrosine 356. nih.gov The presence of a carboxyl group on the quinoline ring and specific substitutions at other positions are often crucial for potent inhibitory activity. rsc.orgrsc.org The inhibition of hDHODH leads to pyrimidine depletion, which in turn halts the cell cycle and inhibits cell growth. nih.gov

Table 1: Inhibitory Activity of Selected Quinolone Derivatives against hDHODH

CompoundhDHODH IC₅₀ (nM)Reference
A9 9.7 rsc.orgrsc.org
41 9.71 ± 1.4 nih.gov
43 26.2 ± 1.8 nih.gov
46 (1,7-naphthyridine) 28.3 ± 3.3 nih.gov

Protein Kinase CK2 Inhibition and ATP-Binding Site Analysis

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in promoting cell growth and survival. mdpi.com Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2. researchgate.netresearchgate.net These compounds typically act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the enzyme and prevent the binding of ATP, which is necessary for the phosphorylation of substrate proteins. nih.govcam.ac.uk

Molecular docking studies and X-ray crystallography have provided insights into the binding mode of these inhibitors. researchgate.netbiorxiv.org The carboxylic acid group of the quinoline inhibitor often forms a key interaction with the lysine (B10760008) residue (Lys68) in the ATP-binding site. biorxiv.orgnih.gov The hydrophobic part of the inhibitor is typically situated between other residues like valine 66 and methionine 163. biorxiv.org The selectivity of these inhibitors for CK2 over other kinases is an important aspect of their development. nih.gov

Table 2: Inhibition of Protein Kinase CK2 by Quinolone Derivatives

CompoundTargetIC₅₀ (µM)Inhibition TypeReference
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) CK20.3ATP-competitive nih.gov
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) CK21.0ATP-competitive nih.gov
Various 3-quinoline carboxylic acid derivatives CK20.65 - 18.2Not specified researchgate.net

Matrix Metalloproteinase (TACE) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. aacrjournals.org Their activity is implicated in various physiological and pathological processes, including cancer metastasis. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) have been designed as inhibitors of MMPs, including MMP-2 and MMP-9. nih.govresearchgate.net

The inhibitory mechanism of these compounds relies on the ability of the 8-hydroxyquinoline scaffold to chelate the zinc ion in the active site of the MMP. aacrjournals.org This interaction blocks the catalytic activity of the enzyme. Molecular docking studies have helped to visualize the binding modes of these inhibitors within the active sites of MMP-2 and MMP-9. nih.gov In addition to direct enzyme inhibition, some of these derivatives have been shown to down-regulate the expression of MMP-2 and MMP-9 in cancer cell lines. nih.gov

Molecular Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal properties of this compound derivatives are primarily linked to their ability to disrupt essential cellular processes in microorganisms. As discussed in section 4.1.1, the primary mechanism of antibacterial action for quinolones is the inhibition of DNA gyrase and topoisomerase IV. nih.govgoogle.com

For antifungal activity, while the mechanisms are less universally defined for this specific class of compounds, some coumarin-based compounds, which share structural similarities, have been shown to exert their effects by disrupting the integrity of the cell membrane. frontiersin.org This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death. frontiersin.org Other potential mechanisms could involve the inhibition of key fungal enzymes, similar to the mechanisms observed in bacteria and other organisms. The broad-spectrum antimicrobial activity of some quinolone derivatives suggests that they may have multiple cellular targets. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms of Quinoline Derivatives

The antioxidant properties of quinoline derivatives are a significant area of investigation, with studies pointing towards their potential to mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to neutralize them. nih.gov Quinoline derivatives have demonstrated the capacity to act as potent free radical scavengers through various mechanisms.

The primary mechanism of antioxidant action for many phenolic and quinoline-based compounds is hydrogen atom donation. ui.ac.idscienceopen.com Quinoline-4-carboxylic acid derivatives, for instance, have shown a greater capacity to donate hydrogen radicals compared to their precursor molecules like isatin (B1672199), resulting in enhanced antioxidant activity. ui.ac.id This ability to donate a hydrogen atom effectively neutralizes free radicals, terminating the oxidative chain reactions.

The efficacy of these derivatives has been quantified using several standard in vitro antioxidant assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH radical. nih.govui.ac.id

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the scavenging of the ABTS radical cation. Several 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have demonstrated good activity in this assay. nih.govresearchgate.net

Superoxide (B77818) Anion Radical (O₂·⁻) Scavenging: Derivatives have been tested for their ability to neutralize the superoxide radical, a biologically significant ROS. nih.govnih.gov

Nitric Oxide Radical (·NO) Scavenging: The capacity to scavenge nitric oxide radicals is another important antioxidant attribute that has been observed in related heterocyclic structures. nih.govnih.gov

Studies on various substituted hydroxyquinoline-4-carboxylic acids and dihydroisoquinoline-3-carboxylic acids have revealed that many of these compounds are potent scavengers of at least one type of free radical, with some showing broad-spectrum activity. nih.govresearchgate.net The stability of the phenoxyl radical formed after hydrogen donation is a key factor in the antioxidant efficiency, as a stable radical is less likely to propagate further oxidative reactions. scienceopen.com

Derivative ClassAssay MethodObserved Mechanism/ActivityReference
Quinoline-4-carboxylic acid derivativesDPPH AssayHydrogen radical donation; better inhibitory effect than isatin precursor. ui.ac.id
2- and 3-Hydroxyquinoline-4-carboxylic acid derivativesABTS AssayGood to moderate antioxidant activity observed. researchgate.net
3,4-Dihydroisoquinoline-3-carboxylic acid derivativesDPPH, ABTS, O₂·⁻, ·NO AssaysPotent scavenging capabilities against one or more free radicals. nih.govnih.gov

Receptor Modulation and Ligand-Receptor Interactions (e.g., Cannabinoid Receptors, Chemosensory Receptors)

Derivatives based on the 4-quinolone-3-carboxylic acid scaffold have emerged as significant modulators of G protein-coupled receptors (GPCRs), particularly the cannabinoid receptors CB1 and CB2. nih.govnih.gov These receptors are key components of the endocannabinoid system, which is involved in numerous physiological processes. nih.gov

A substantial body of research has focused on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, which show high potency and selectivity for the CB2 receptor. nih.govucl.ac.be The CB2 receptor is an attractive therapeutic target due to its role in pathological processes, and selective ligands are of great interest. ucl.ac.be

Structure-Activity Relationships (SAR): Molecular modeling and synthesis of various analogs have elucidated key structural requirements for CB2 receptor interaction. The 4-oxo-1,4-dihydroquinoline-3-carboxamide core is a critical pharmacophore. Substitutions at the 1 and 3 positions of the quinolone ring significantly influence binding affinity and functional activity. ucl.ac.beucl.ac.be For instance, introducing a substituent at the 2-position was found to drastically reduce affinity for the CB2 receptor. ucl.ac.be

Functional Activity: These quinolone derivatives exhibit a range of functionalities at the CB2 receptor, acting as agonists, antagonists, or inverse agonists, depending on their specific chemical structure. ucl.ac.beucl.ac.be This functional diversity is determined by how the ligand binds and stabilizes different conformational states of the receptor. researchgate.net Functional activity is often assessed using [³⁵S]-GTPγS binding assays, which measure the first step in GPCR activation. ucl.ac.beucl.ac.be

Ligand-Receptor Binding Mode: Molecular modeling studies suggest that compounds like the 4-oxo-1,4-dihydroquinoline-3-carboxamides interact with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions within the receptor's binding pocket. ucl.ac.be

In one study, a 1,2,3-triazole derivative of a 4-quinolone-3-carboxamide was developed to improve physicochemical properties and was identified as a potent CB2 inverse agonist. nih.govresearchgate.net

While direct studies on chemosensory receptors are less common, the interaction of cannabinoids with certain Transient Receptor Potential (TRP) channels, sometimes referred to as "ionotropic cannabinoid receptors," is well-documented. frontiersin.org Cannabinoids can modulate TRP channels such as TRPV1, TRPA1, and TRPM8, which are involved in sensory perception, including pain and temperature. frontiersin.org Given that some quinoline derivatives are potent cannabinoid receptor ligands, their potential cross-reactivity or modulation of these TRP channels represents a plausible, though less explored, mechanism of action.

Derivative ClassReceptor TargetKey FindingsReference
4-Oxo-1,4-dihydroquinoline-3-carboxamidesCannabinoid Receptor 2 (CB2)Act as potent and selective CB2 agonists, antagonists, or inverse agonists. Interaction involves H-bonds and hydrophobic interactions. ucl.ac.beucl.ac.be
1,2,3-Triazole derivative of 4-quinolone-3-carboxamideCannabinoid Receptor 2 (CB2)Exhibited inverse agonist activity with improved physicochemical properties. nih.govresearchgate.net

Nucleic Acid Interaction Studies (e.g., DNA Minor Groove Binding, DNA Denaturation, HBV RNA Destabilization)

Quinolines and their derivatives can interact directly with nucleic acids, representing a critical mechanism for their biological effects, particularly in anticancer and antiviral applications. These interactions are typically non-covalent and can disrupt essential cellular processes involving DNA and RNA.

Certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been identified as DNA minor groove binding agents. nih.govresearchgate.net The crescent shape of these molecules allows them to fit snugly into the minor groove of the DNA double helix, a region that is less sterically hindered than the major groove. researchgate.net

In-silico mechanistic studies have provided detailed insights into this interaction. For example, analysis of the binding with a DNA dodecanucleotide sequence revealed that the quinoline derivative binds preferentially to the A/T-rich regions of the B-DNA minor groove. nih.govresearchgate.net This binding is stabilized by the formation of crucial hydrogen bonds between the drug and the DNA bases. The carbonyl group at the 2nd position of the quinoline can act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs. nih.gov This non-covalent interaction disrupts DNA-protein interactions and can interfere with replication and transcription. nih.gov

A novel antiviral mechanism has been identified for small molecules that induce the degradation of Hepatitis B Virus (HBV) RNA. While not always involving quinolines directly, related heterocyclic compounds like dihydroquinolizinones have demonstrated this activity. nih.govresearchgate.net These compounds reduce the levels of viral transcripts, including the pre-genomic RNA (pgRNA) and the HBsAg mRNA. nih.gov

This effect is not due to the inhibition of transcription but rather to the accelerated degradation of viral RNA in the nucleus. nih.govresearchgate.net The mechanism requires the presence of a specific viral sequence known as the HBV posttranscriptional regulatory element (HPRE). nih.gov More recent studies have identified the host cell's non-canonical poly(A) RNA polymerases, PAPD5 and PAPD7, as the molecular targets. mdpi.commdpi.com These enzymes normally stabilize HBV RNA; by inhibiting them, the small molecules trigger the destabilization and subsequent degradation of the viral transcripts. mdpi.commdpi.com This represents a promising strategy for developing new HBV therapeutics.

Interaction TypeMolecular TargetMechanism of ActionReference
DNA Minor Groove BindingA/T-rich regions of B-DNANon-covalent binding via hydrogen bonds, disrupting DNA-protein interactions and cellular processes. nih.govresearchgate.netnih.gov
HBV RNA DestabilizationHBV RNA containing the HPRE; host proteins PAPD5/PAPD7Inhibition of host PAPD5/PAPD7 leads to the degradation of viral RNA transcripts, reducing viral protein production. nih.govmdpi.commdpi.com

Biochemical Interactions with Enzymes, Proteins, and Other Biomolecules

Beyond receptor and nucleic acid binding, quinoline derivatives interact with a diverse array of enzymes and proteins, leading to the modulation of various biochemical pathways.

Enzyme Inhibition:

Cholinesterases: Derivatives of the related 3,4-dihydroisoquinoline-3-carboxylic acid have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. nih.gov

Viral Polymerases: Certain quinoline and quinazoline (B50416) derivatives have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme for viral replication. nih.gov

Protein Synthesis Factors: A quinoline-4-carboxamide derivative with potent antimalarial activity was found to act by inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org

Poly(A) RNA Polymerases (PAPD5/7): As mentioned previously, small molecules can inhibit PAPD5 and PAPD7, leading to HBV RNA degradation. This is a key interaction with host enzymes to achieve an antiviral effect. mdpi.com

Protein-Protein Interaction Inhibition:

HIV-1 Fusion: N-carboxyphenylpyrrole derivatives, designed based on quinoline-like structures, have been shown to inhibit HIV-1 entry by targeting the gp41 protein. They disrupt the formation of the six-helix bundle, a critical step in the fusion of the viral and cellular membranes. nih.gov

Transcription Factors: Di-heterocyclic diamidines, which can be conceptually related to quinoline structures, have been shown to target the DNA minor groove near where the PU.1 transcription factor binds, thereby disrupting its function. This has potential applications in treating acute myeloid leukemia (AML). nih.gov

These examples highlight the versatility of the quinoline scaffold in interacting with a wide range of biological macromolecules, leading to diverse pharmacological outcomes.

Structure Activity Relationship Sar Studies of 4 Methoxyquinoline 3 Carboxylic Acid Analogs

Impact of Substituent Variation on Biological Activity and Selectivity

The biological profile of 4-methoxyquinoline-3-carboxylic acid analogs is highly dependent on the nature and position of various substituents on the quinoline (B57606) core. Modifications at the quinoline ring's pyridinone and benzo portions have been systematically explored to delineate their impact on potency and selectivity.

The substituents at positions 2, 3, and 4 of the quinoline ring play a pivotal role in modulating the biological activity of these compounds.

Position 2: The introduction of an aryl ring at the C-2 position has been shown to be beneficial for antibacterial activity. researchgate.net Further enlarging the aromatic system at this position, for instance by replacing a phenyl with a biphenylyl group, has been investigated to understand the effect of lipophilicity on receptor affinity. nih.gov In a series of 2-substituted quinoline-4-carboxylic acids, replacement of a cyclohexyl group with a phenyl ring resulted in a significant enhancement of potency against dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov However, this can also lead to stacking interactions at high concentrations. nih.gov The presence of a sulfur atom at the C-2 position of the quinoline moiety has been noted to increase antibacterial activity. mdpi.com For 2-aryl derivatives, the nature and position of substituents on this aryl ring are also critical. For example, 2'-substituted pyridine (B92270) analogues were found to be among the most potent in one series, with substituent size being a contributing factor to potency, possibly due to steric effects or limitations on conformational freedom. nih.gov

Position 3: The carboxylic acid group at the C-3 position is a key feature of this scaffold. Its replacement with non-acidic groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can lead to compounds with unique biological profiles, highlighting the structural importance of this acidic moiety for typical receptor interactions. nih.gov The addition of a small alkyl group, such as a methyl group, at the C-3 position can be advantageous. It is postulated that a C-3 methyl substituent can limit conformational freedom around the C-2 biaryl bond, minimizing entropic penalties upon binding to a target. nih.gov Generally, synthesized analogs with a C-3 methyl group were more potent in DHODH assays than their non-methylated counterparts. nih.gov

Position 4: The 4-oxo group (in the tautomeric 4-hydroxy form) is characteristic of this class of compounds. The carboxylic acid at position 3 and the ketone at position 4 are known to be crucial for the antibacterial activity of quinolones, often by chelating with ions in the active site of bacterial enzymes like DNA gyrase. researchgate.net Modifications often focus on the N-1 position of the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid scaffold. researchgate.net In quinoline-4-carboxamides, the amide functionality at this position is a key site for modification to improve properties like lipophilicity and metabolic stability. acs.org

Substitutions on the benzene (B151609) ring of the quinoline system significantly influence the activity of the resulting analogs.

Position 6: The introduction of substituents at the C-6 position can dramatically enhance potency. For instance, quinoline analogues with a C-6 substitution were found to be far more potent as DHODH inhibitors than their unsubstituted counterparts. nih.gov In a study of neurokinin-3 (hNK-3) receptor antagonists, a 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid was identified as the most potent compound, demonstrating the positive impact of a halogen at this position. nih.gov However, in another study on cholinesterase inhibitors, a 6-methoxy group on the quinolinyl moiety led to a slight decrease in inhibitory potential compared to a methyl group. nih.gov

Position 7: The position and nature of substituents at C-7 are critical, particularly in the development of fluoroquinolone antibiotics. A fluorine atom at C-6 and a piperazinyl group at C-7 are common features of many potent antibacterial agents. researchgate.net In coumarin-quinoline hybrids, a methoxy group at position 7 resulted in dual activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Position 8: A methoxy group at the C-8 position is a feature of some potent quinolone derivatives, such as in 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net In a related quinazoline (B50416) series, an 8-fluoro substituent was shown to have a significant impact on binding to the target kinase, suggesting that small, electronegative groups at this position can be beneficial. nih.gov

The following table summarizes the impact of various substituents on the benzo portion of the quinoline ring:

Table 1: Impact of Substitutions on the Benzo Portion of the Quinoline Ring
PositionSubstituentObserved EffectReference
6General SubstitutionIncreased potency as DHODH inhibitors. nih.gov
6BromoMost prominent hNK-3 receptor antagonist in its series. nih.gov
6MethoxySlight decrease in cholinesterase inhibition compared to methyl. nih.gov
7MethoxyConferred dual AChE/BChE inhibitory activity in coumarin-quinoline hybrids. nih.gov
8FluoroSignificant impact on binding to Aurora A kinase. nih.gov

The strategic placement of fluoro and methoxy groups is a key tactic in optimizing the pharmacological profile of quinoline-based compounds.

Fluoro Groups: Fluorine substitution is a hallmark of the potent fluoroquinolone class of antibiotics. researchgate.net A fluorine atom at C-6 is a common feature that enhances antibacterial activity. researchgate.net In a series of DHODH inhibitors, the installation of a strongly electron-withdrawing fluoro substituent at the 2'- and 6'-positions of a pendant pyridine ring resulted in a marked loss of potency, suggesting that steric effects can also play an important role alongside electronic effects. nih.gov In a quinazoline series, a fluorine atom on the quinazoline ring was found to be significant for binding in the hinge region of the target kinase. nih.gov

Methoxy Groups: The positioning of methoxy groups can have varied effects. The addition of a methoxy substituent at the 2' position of a pendant pyridine ring was found to improve potency in both enzymatic and cell-based assays for DHODH inhibition. nih.gov However, a methoxy group at the C-6 position of a quinolinyl-chromone derivative resulted in a modest decrease in cholinesterase inhibitory potential. nih.gov An 8-methoxy group is a feature of certain potent fluoroquinolones. researchgate.net

Correlation Between Molecular Structure and Key Interaction Motifs (e.g., Hydrophobic Contacts, Hydrogen Bonding, Chelation)

The biological activity of this compound analogs is dictated by their specific interactions with target biomolecules.

Hydrogen Bonding: The carboxylic acid at C-3 and the ketone at C-4 are classic hydrogen bond donors and acceptors. The free carboxylic group is often essential for activity, likely participating in crucial hydrogen bonding interactions with key amino acid residues in the active site of a target protein. nih.gov Esterification of this carboxylic acid group has been shown to cause a significant drop in activity. nih.gov

Hydrophobic Contacts: Aromatic substituents, such as a phenyl ring at C-2, can engage in favorable stacking interactions within a target's binding pocket. nih.gov The enlargement of this aromatic area, for example, to a biphenylyl group, has been explored to enhance lipophilic interactions. nih.gov

Chelation: The 4-oxo and 3-carboxylic acid functionalities are well-known to act as a bidentate chelating unit for metal ions. This is a primary mechanism of action for fluoroquinolone antibiotics, which bind to the active sites of bacterial DNA gyrase and topoisomerase IV, enzymes that contain magnesium ions. researchgate.net

Molecular docking studies have been employed to visualize and understand these binding modes. For instance, docking of quinoline derivatives into the E. coli DNA gyrase active site helps to investigate their binding interactions. researchgate.net Similarly, docking of a quinazoline analog into the Aurora A kinase active site revealed that the free carboxylic group forms essential hydrogen bonds and that a fluorine group on the quinazoline ring contributes to binding in the hinge region. nih.gov

Physicochemical Property Modulation and Structure-Solubility Relationships

Optimizing physicochemical properties, such as lipophilicity and aqueous solubility, is a critical aspect of drug design for quinoline-based compounds.

High lipophilicity, often indicated by a high calculated LogP (cLogP), can contribute to poor aqueous solubility and increased metabolic instability. acs.org A key strategy in lead optimization is to reduce lipophilicity while maintaining or improving potency. acs.org This can be achieved by modifying various parts of the scaffold. For instance, replacing aromatic substituents with more polar groups or introducing heteroatoms can lower the cLogP. nih.gov

The introduction of a C-3 methyl substituent was postulated to not only improve potency by limiting conformational freedom but also to minimize intermolecular stacking, thereby leading to better aqueous solubility. nih.gov In the development of antimalarial quinoline-4-carboxamides, initial modifications were directed at reducing the high lipophilicity of the hit compound by altering substituents on the quinoline core and the carboxamide moiety. acs.org

The following table shows the predicted physicochemical properties for different isomers of methoxyquinoline carboxylic acid, illustrating how substituent position can influence these values.

Table 2: Predicted Physicochemical Properties of Methoxyquinoline Carboxylic Acid Isomers
CompoundMolecular FormulaMolecular Weight (g/mol)Predicted XlogPReference
This compoundC11H9NO3203.191.7 uni.lu
4-Hydroxy-6-methoxyquinoline-3-carboxylic acidC11H9NO4219.19N/A
4-Hydroxy-7-methoxyquinoline-3-carboxylic acidC11H9NO4219.191.8 nih.gov
4-hydroxy-8-methoxyquinoline-3-carboxylic acidC11H9NO4219.191.8 uni.lu

Stereochemical Considerations in Activity Profiles

While extensive research has focused on substituent effects, stereochemistry can also be a determinant of biological activity, particularly when chiral centers are present in the molecule. For many of the planar, achiral quinoline cores, this is less of a factor. However, the introduction of chiral substituents or the existence of atropisomerism in 2-aryl quinolines can lead to stereoisomers with different activity profiles.

In the context of this compound analogs, limiting the conformational freedom of substituents is a recurring theme in SAR studies. nih.gov For instance, adding a methyl group at C-3 was proposed to lower the number of conformations the pendant pyridine ring at C-2 can adopt, thereby reducing the entropic penalty of binding. nih.gov While not strictly a stereochemical issue in the classical sense of enantiomers or diastereomers, this control over the spatial arrangement of key functionalities is crucial for optimizing potency.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in modern chemistry for investigating the electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.orgiosrjournals.org It is frequently employed to determine the optimized molecular geometry, predict vibrational frequencies, and perform energy analysis of quinoline (B57606) derivatives. nih.govresearchgate.net Calculations are typically performed using specific combinations of functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost. iosrjournals.orgresearchgate.netnih.gov

For 4-Methoxyquinoline-3-carboxylic acid, DFT calculations can predict key geometric parameters, including bond lengths and angles. scirp.org These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Vibrational spectra (FT-IR and FT-Raman) can also be simulated using DFT. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=O, O-H, and C-N bonds. iosrjournals.orgresearchgate.net A comparison between the computed and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands. iosrjournals.orgdergipark.org.tr

Table 1: Representative Theoretical Vibrational Frequencies for Quinoline Derivatives using DFT

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic acid)~3500-3700Stretching of the hydroxyl group bond.
C-H stretch (Aromatic)~3000-3100Stretching of the carbon-hydrogen bonds on the quinoline ring.
C=O stretch (Carboxylic acid)~1700-1750Stretching of the carbonyl group double bond.
C=C/C=N stretch (Ring)~1400-1600Vibrations associated with the aromatic quinoline ring structure.
C-O stretch (Methoxy)~1200-1300Stretching of the ether linkage in the methoxy (B1213986) group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. scirp.orgajchem-a.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. scirp.org For quinoline derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. researchgate.net This analysis helps identify the nucleophilic and electrophilic sites within the this compound molecule. researchgate.net Reactivity indices, such as electronegativity, chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Frontier Orbitals and Reactivity

ParameterSignificance
EHOMO (Energy of HOMO)Represents the electron-donating ability.
ELUMO (Energy of LUMO)Represents the electron-accepting ability.
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and stability. scirp.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme. These methods are vital in drug discovery for identifying potential therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of a target protein. mdpi.com The simulations calculate a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction. dergipark.org.trnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. dergipark.org.trnih.gov These studies have been performed on quinoline derivatives against various targets, including DNA gyrase, topoisomerase, and Mycobacterium tuberculosis receptors. mdpi.comdergipark.org.trnih.gov The predicted binding mode reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, which are crucial for its biological activity. mdpi.comnih.gov

Docking studies provide a molecular basis for understanding the structure-activity relationships (SAR) observed in a series of compounds. mdpi.com SAR describes how changes in the chemical structure of a molecule affect its biological activity. nih.gov By comparing the docking poses and binding affinities of different analogs of this compound, researchers can rationalize why certain structural modifications enhance or diminish activity. For example, the presence of the methoxy group at the 4-position or the carboxylic acid at the 3-position can be evaluated for its contribution to binding. nih.gov This information is critical for designing more potent and selective inhibitors by optimizing the ligand's interactions with the target, thereby explaining its inhibitory mechanism at the atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline derivatives, QSAR models are developed to predict their activity against various targets, such as cancer cells or pathogens. nih.govnih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. nih.gov These descriptors, along with the experimental biological data (e.g., IC₅₀ values), are used to build a statistical model. mdpi.com Techniques like Multiple Linear Regression (MLR) or machine learning algorithms are employed for this purpose. nih.gov A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govnih.gov These models provide valuable insights into the key structural features that govern the biological activity of this compound and its analogs. mdpi.com

Virtual Screening and In Silico Design of Novel Analogs

Virtual screening and in silico design are pivotal in modern medicinal chemistry for identifying and optimizing lead compounds. These computational techniques are applied to the quinoline scaffold to explore potential biological targets and design novel analogs with enhanced activity.

Molecular docking is a primary method used in virtual screening. This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. For instance, derivatives of quinoline-3-carboxylic acid have been investigated as potential inhibitors of various enzymes through docking studies. In one study, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, a close analog of this compound, was evaluated as a potential inhibitor of the Hepatitis B Virus (HBV) capsid protein. nih.gov Molecular docking simulations showed that these quinoline derivatives could effectively interact with the HBV capsid, suggesting a mechanism for inhibiting viral replication. nih.gov

Structure-guided design is another key in silico approach. This method utilizes the three-dimensional structure of a target protein to design molecules that fit precisely into the active site. This strategy was employed to develop novel inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an important target in cancer and autoimmune diseases. nih.gov Starting with a quinoline carboxylic acid lead compound, researchers identified key residues in the brequinar-binding pocket of DHODH. nih.govnih.gov They then designed analogs with strategically placed hydrogen-bond accepting groups to form new, favorable interactions with the enzyme, leading to the discovery of highly potent inhibitors. nih.gov

Computational techniques are also used to design multi-targeted agents. By analyzing the pharmacophore properties of known drugs, new compounds based on the quinoline scaffold can be designed to interact with multiple biological targets involved in complex diseases like cancer. mdpi.com This in silico approach, which includes molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property modeling, helps in the early stages to prioritize compounds with promising pharmacological profiles and minimize potential failures in later stages of drug development. mdpi.comijcps.org

The table below summarizes examples of in silico design strategies applied to quinoline derivatives.

Target Computational Method Design Strategy Outcome
Hepatitis B Virus (HBV) CapsidMolecular DockingIdentification of potential binding modes for quinoline-3-carboxylate derivatives. nih.govCompounds identified as potent inhibitors of HBV replication. nih.gov
Dihydroorotate Dehydrogenase (DHODH)Structure-Guided DesignDesign of analogs to form new H-bond interactions with key residues (T63, Y356). nih.govDiscovery of potent quinoline-based DHODH inhibitors. nih.gov
Cyclooxygenase-2 (COX-2)Molecular DockingDocking of 4-carboxyl quinoline derivatives into the COX-2 binding site to rationalize activity. nih.govIdentification of potent and selective COX-2 inhibitors. nih.gov
Multiple Cancer Targets (e.g., Topoisomerase I)Pharmacophore Modeling, Molecular DockingDesign of quinoline-based compounds based on the pharmacophore of known anticancer agents. mdpi.comPrediction of promising binding affinities and favorable ADMET properties. mdpi.com

Correlation of Computational Parameters with Experimental Biological Data

A central goal of computational chemistry is to establish a Quantitative Structure-Activity Relationship (QSAR), which correlates the chemical structure of a compound with its biological activity. By calculating various molecular descriptors (parameters), researchers can build mathematical models that predict the activity of novel compounds.

One of the earliest and most straightforward correlations involves physicochemical parameters like lipophilicity (hydrophobicity). In a classic study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, researchers found a direct linear relationship between the lipophilicity parameter (π) and the inhibition of cancer cell respiration. nih.gov Similarly, the calculated LogP (cLogP), a modern measure of lipophilicity, has been correlated with the inhibitory activity of quinoline carboxylic acids against DHODH. nih.gov

Modern QSAR studies employ a wide array of 2D and 3D descriptors calculated using specialized software. These descriptors can quantify various aspects of a molecule's structure, including its shape, size, and electronic properties. nih.gov For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a QSAR model was developed to predict their activity as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov This model established a mathematical relationship between the compounds' structures and their ability to inhibit the efflux pump. nih.gov

These models are validated internally and externally to ensure their predictive power. Once a reliable QSAR model is established, it can be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted biological activity, guiding further synthetic efforts. nih.gov

The following table presents examples of computational parameters that have been correlated with experimental biological data for quinoline carboxylic acid derivatives.

Compound Class Computational Parameter Experimental Biological Data Correlation Finding
4-Quinoline Carboxylic AcidscLogP (Calculated Logarithm of the Partition Coefficient)DHODH Inhibition (IC₅₀)SAR trends showed that lipophilicity was a key factor in binding to the hydrophobic pocket of the enzyme. nih.gov
7-Substituted 4-Hydroxyquinoline-3-carboxylic Acidsπ (Lipophilicity Parameter)Inhibition of Ehrlich Ascites Cell RespirationA linear relationship was found, indicating that increased lipophilicity led to greater inhibition. nih.gov
7-Substituted 4-Hydroxyquinoline-3-carboxylic AcidsMR (Molar Refractivity)Malate Dehydrogenase InhibitionA linear relationship was observed, suggesting that the size and polarizability of the substituent were critical for enzyme inhibition. nih.gov
2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives2D and 3D Molecular DescriptorsP-glycoprotein (ABCB1) InhibitionA reliable QSAR model was developed to predict the inhibitory activity of new derivatives against this multidrug resistance protein. nih.gov

Applications As a Building Block and Future Research Directions

Role as Versatile Synthons and Intermediates in Complex Molecule Construction

4-Methoxyquinoline-3-carboxylic acid and its parent structures are fundamental building blocks in organic synthesis. The quinoline (B57606) core itself is a prevalent feature in many natural products and biologically active compounds. researchgate.netacs.org The carboxylic acid and methoxy (B1213986) groups on the this compound scaffold provide reactive sites for a variety of chemical transformations, allowing for its use as a versatile synthon or intermediate.

Synthetic chemists utilize this scaffold to construct more elaborate molecular architectures. For instance, the carboxylic acid group can be converted into amides, esters, or other functional groups, while the quinoline nitrogen and aromatic ring can undergo various substitution reactions. This versatility is demonstrated in the synthesis of complex heterocyclic systems. For example, quinolin-2(1H)-one-3-carboxylic acids can be treated with reagents like phosphoryl chloride to create 2-chloroquinoline-3-carboxylic acids. nih.gov This chloro-derivative then serves as a key intermediate, where the chlorine atom can be substituted by various amines to build larger, more complex structures, such as 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids or tetracyclic pyrimido[4,5-b]quinolin-5-ones. nih.gov Similarly, the synthesis of bisquinoline systems has been achieved through a one-pot protocol involving the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis. researchgate.net These examples highlight how the quinoline-3-carboxylic acid framework acts as a foundational element for creating diverse and complex molecules.

Scaffold Development for New Therapeutic Agents (Focus on Chemical Design and Pre-clinical Research Potential)

The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, serving as an attractive starting point for the design of new therapeutic agents. nih.gov Since the 1960s, derivatives have been used clinically as antibacterial agents. nih.gov The research has since expanded dramatically, with the scaffold being used to develop compounds with a wide range of potential pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties. nih.govnih.gov

The design of new therapeutic agents often involves modifying the core quinoline structure to enhance potency and selectivity for a specific biological target. For example, studies have shown that 2,4-disubstituted quinoline-3-carboxylic acid derivatives can exhibit significant and selective antiproliferative activity against cancer cell lines like MCF-7 and K562. nih.gov The modification of the carboxylic acid group to an amide is a common strategy. In one study, a series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for anticancer activity, with some derivatives showing significant cytotoxicity against gastric cancer cells without affecting normal cells. nih.gov The development of quinoline derivatives as inhibitors of specific enzymes, such as protein kinase CK2 or HIV integrase, further illustrates the potential of this scaffold in targeted drug design. nih.govnih.gov

The following table summarizes selected preclinical research on quinoline-3-carboxylic acid derivatives, showcasing the diversity of therapeutic targets.

Derivative ClassTherapeutic Target/ActivityKey Findings
2,4-disubstituted quinoline-3-carboxylic acidsAntiproliferative (Anticancer)Showed micromolar inhibition and higher selectivity for cancer cells (MCF-7, K562) over non-cancerous cells. nih.gov
4-Oxoquinoline-3-carboxamidesCytotoxicity (Anticancer)Derivatives exhibited significant cytotoxic activity against gastric cancer cell lines (ACP03). nih.gov
3-Quinoline carboxylic acidsProtein Kinase CK2 InhibitionIdentified compounds inhibiting CK2 with IC50 values in the low micromolar range. nih.gov
4-Oxo-4H-quinolizine-3-carboxylic acidsAnti-HIV IntegraseDesigned and synthesized as potential HIV integrase inhibitors. nih.gov
2-Phenyl-quinoline-4-carboxylic acidsAntibacterialSome compounds displayed good activity against Staphylococcus aureus. mdpi.com
4-Hydroxy-2-quinolinonesAntioxidant, LOX InhibitionHybrid molecules showed combined antioxidant and lipoxygenase (LOX) inhibitory activity. nih.gov

This preclinical research underscores the vast potential of the quinoline-3-carboxylic acid scaffold. By systematically modifying the substituents on the quinoline ring, medicinal chemists can fine-tune the pharmacological properties to develop novel drug candidates for a variety of diseases.

Exploration of Non-Biological Applications for Quinoline-3-carboxylic Acid Derivatives (e.g., as Stabilizers for Organic Materials)

While the majority of research on quinoline derivatives focuses on their biological activities, there is growing interest in their application in materials science. Specifically, derivatives of quinoline-3-carboxylic acid have been investigated for non-biological uses, such as stabilizers for organic materials.

A notable application is the use of 4-hydroxyquinoline-3-carboxylic acid derivatives as stabilizers to protect organic materials from the damaging effects of light, oxygen, and heat. google.com These compounds function as a novel class of UV absorbers. google.com They can be applied as a surface coating or integrated directly into the bulk of the material to be protected. google.com The stabilizing effect is attributed to the unique chemical structure of the quinoline core. This represents a significant departure from the traditional pharmaceutical applications of these compounds, opening up new avenues for their use in the polymer and materials industry. google.com

Advanced Methodologies for Synthesis and Characterization

Classic named reactions are frequently employed for synthesizing the quinoline ring system. These include:

Gould-Jacobs Reaction: This method involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylic acid ester. nih.gov

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. researchgate.netacs.org Recent advancements have focused on optimizing this reaction for anilines with electron-withdrawing groups, which traditionally give low yields. acs.org

Pfitzinger Reaction: This synthesis involves the reaction of an isatin (B1672199) with a carbonyl compound to yield substituted quinoline-4-carboxylic acids. researchgate.netacs.org

Modern synthetic approaches often focus on improving efficiency, yield, and environmental friendliness. This includes the use of microwave irradiation to accelerate reactions and the development of one-pot procedures that combine multiple steps without isolating intermediates. researchgate.netresearchgate.net

The characterization of these synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically used, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure. nih.govmdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. researchgate.net

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as carbonyls and hydroxyls. nih.gov

The following table outlines some of the key synthetic methods used for quinoline carboxylic acid derivatives.

Synthetic MethodReactantsProduct TypeReference
Gould-Jacobs ReactionAnilines, Diethyl ethoxymethylenemalonate (EMME)4-Hydroxyquinoline-3-carboxylates nih.gov
Doebner ReactionAnilines, Aldehydes, Pyruvic acidQuinoline-4-carboxylic acids researchgate.netacs.org
Pfitzinger ReactionIsatins, Carbonyl compoundsQuinoline-4-carboxylic acids researchgate.netacs.org
Williamson Ether SynthesisEthyl 2-(halomethyl)quinoline-3-carboxylates, 8-HydroxyquinolinesBisquinoline systems researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools are increasingly being applied to the design and analysis of quinoline-based compounds. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby accelerating the discovery of new molecules with desired properties. mdpi.comresearchgate.net

Key applications of AI/ML in the context of quinoline derivative research include:

Quantitative Structure-Activity Relationship (QSAR): ML models, such as support vector machines (SVMs) and random forests (RFs), are used to build QSAR models that correlate the chemical structure of quinoline derivatives with their biological activity. mdpi.comlongdom.org These models can then predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. longdom.org

De Novo Drug Design: Generative AI models can design entirely new molecular structures that are optimized to fit a specific therapeutic profile. mdpi.comnih.gov These models can learn the essential features of known active quinoline compounds and then generate novel derivatives that are predicted to have high efficacy and favorable pharmacokinetic properties.

Toxicity and ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug development. longdom.org AI models can be trained to predict these properties from a molecule's structure, allowing researchers to filter out compounds with likely unfavorable profiles early in the discovery process, saving time and resources. longdom.org

Reaction Prediction and Synthesis Design: AI can also assist in the synthesis of target molecules by predicting reaction outcomes and suggesting optimal synthetic routes. This can help chemists design more efficient and robust methods for producing complex quinoline derivatives.

While the application of AI specifically to this compound is still an emerging area, the general principles and tools are highly relevant. As more data on quinoline derivatives becomes available, AI and ML will undoubtedly play a more significant role in designing the next generation of therapeutic agents and functional materials based on this versatile scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxyquinoline-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted anilines with carbonyl derivatives, followed by functional group modifications. For example, a related quinoline-3-carboxylic acid derivative was synthesized via hydrolysis of an ethyl ester intermediate using 10% NaOH in methanol under reflux (86.5% yield) . Key intermediates are characterized using NMR (¹H/¹³C), IR (to confirm carboxylic acid formation), and mass spectrometry. Purity is validated via HPLC with UV detection at 254 nm.

Q. How do the positions of methoxy and carboxylic acid groups influence the compound’s physicochemical properties?

The methoxy group at position 4 enhances electron-donating effects, stabilizing the quinoline ring, while the carboxylic acid at position 3 introduces polarity, affecting solubility. For analogs, such as 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid, the hydroxyl and methoxy groups increase hydrogen-bonding potential, impacting crystallinity and biological activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons. ¹³C NMR confirms carboxylic acid (δ ~170 ppm).
  • IR : Stretching vibrations at ~2500–3300 cm⁻¹ (O-H of carboxylic acid) and ~1680 cm⁻¹ (C=O).
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight validation .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under varying pH (2–12) show degradation in strongly acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. How does the compound’s structure relate to its potential as a pharmaceutical intermediate?

The quinoline scaffold is associated with antimicrobial and anti-inflammatory activity. The carboxylic acid group allows derivatization into amides or esters for prodrug development, while the methoxy group modulates lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

  • Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency but may increase side products.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent : Ethanol/water mixtures balance reactivity and solubility. Comparative studies using Design of Experiments (DoE) are recommended to identify optimal parameters .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

  • Contradiction Example : Overlapping NMR signals in aromatic regions.
  • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. Computational modeling (DFT) can predict chemical shifts for comparison .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Docking Studies : Simulate binding to enzymes (e.g., DNA gyrase) using AutoDock Vina.
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

At pH < 3, the carboxylic acid protonates, reducing solubility. At pH > 10, deprotonation increases solubility but may degrade the quinoline ring. Buffered solutions (pH 6–8) are optimal for kinetic studies .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Challenge : Polymorphism due to flexible substituents.
  • Solution : Use slow evaporation in methanol/water (7:3) with seeding. Single-crystal X-ray diffraction confirms packing motifs, as demonstrated for analogs like 2-(4-Methylphenyl)quinoline-4-carboxylic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.